![molecular formula C11H21N3O5S B13410025 (2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine S-(carboxymethyl)-L-cysteine is a compound that belongs to the class of advanced glycation end-products (AGEs). These compounds are formed through non-enzymatic reactions between reducing sugars and free amino groups of proteins, lipids, or nucleic acids. L-Lysine S-(carboxymethyl)-L-cysteine is particularly significant due to its role in various biological processes and its potential implications in health and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine S-(carboxymethyl)-L-cysteine typically involves the reaction of L-lysine with glyoxal or other reactive carbonyl compounds. The reaction conditions often include acidic or basic environments to facilitate the formation of the desired product. For instance, the reaction can be carried out in an aqueous solution with hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of L-Lysine S-(carboxymethyl)-L-cysteine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes steps such as lyophilization, defatting, grinding, reduction, protein precipitation, acid hydrolysis, and solid-phase extraction to purify the compound .
Chemical Reactions Analysis
Types of Reactions
L-Lysine S-(carboxymethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-Lysine S-(carboxymethyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a marker for studying glycation processes and the formation of AGEs.
Biology: The compound is studied for its role in cellular processes and its impact on protein function.
Industry: The compound is used in the development of analytical methods for detecting AGEs in various samples.
Mechanism of Action
The mechanism by which L-Lysine S-(carboxymethyl)-L-cysteine exerts its effects involves its interaction with proteins and other biomolecules. The compound can modify the structure and function of proteins through glycation, leading to altered cellular processes. Molecular targets include lysine residues on proteins, which undergo modification to form the AGE .
Comparison with Similar Compounds
Similar Compounds
Nε-(carboxymethyl)lysine (CML): Another AGE formed through similar glycation processes.
Nε-(carboxyethyl)lysine (CEL): A related compound with similar biological implications.
Uniqueness
L-Lysine S-(carboxymethyl)-L-cysteine is unique due to its specific structure and the particular pathways it affects. While CML and CEL are also significant AGEs, L-Lysine S-(carboxymethyl)-L-cysteine has distinct properties that make it a valuable marker for studying glycation and its effects on health .
Properties
Molecular Formula |
C11H21N3O5S |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H21N3O5S/c1-19-11(18)20-6-8(10(16)17)14-9(15)7(13)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,15)(H,16,17)/t7-,8-/m0/s1 |
InChI Key |
YFFWSBNJVSEWRX-YUMQZZPRSA-N |
Isomeric SMILES |
COC(=O)SC[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
COC(=O)SCC(C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
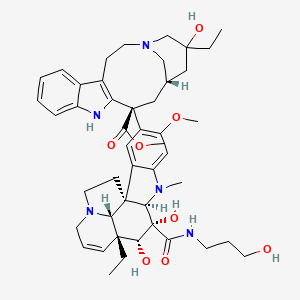

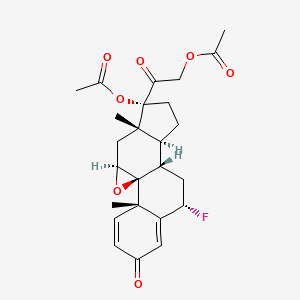
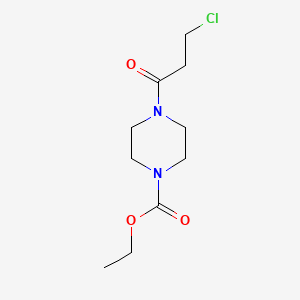
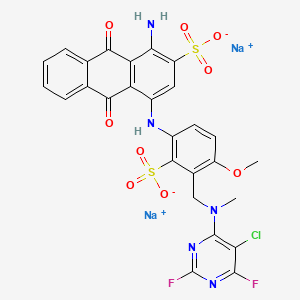
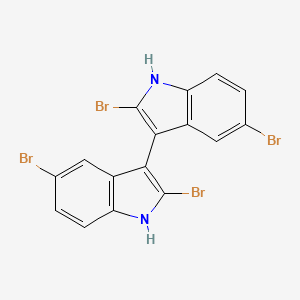
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
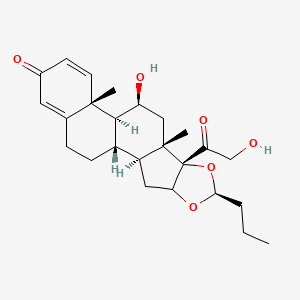
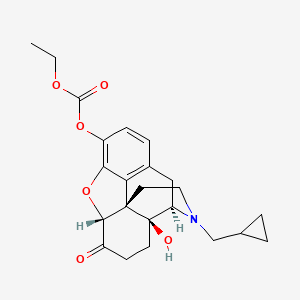
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
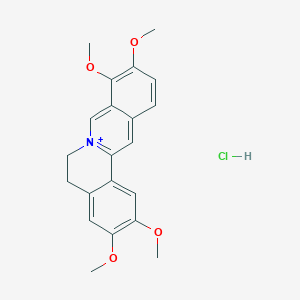

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
